molecular formula C16H20FN3O4 B12750784 Norfloxacin monohydrate CAS No. 478082-34-7

Norfloxacin monohydrate

Cat. No.: B12750784
CAS No.: 478082-34-7
M. Wt: 337.35 g/mol
InChI Key: ITBINNOMHXTMLQ-UHFFFAOYSA-N
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Description

Norfloxacin monohydrate is a fluoroquinolone antibiotic used primarily to treat bacterial infections. It is effective against a broad spectrum of gram-positive and gram-negative bacteria. This compound is commonly used to treat urinary tract infections, gynecological infections, prostatitis, and certain types of gastroenteritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norfloxacin monohydrate can be synthesized through a solvent-mediated transformation experiment in toluene, using resorcinol as a coformer. This method yields both anhydrous and monohydrate forms with a 1:1 Norfloxacin/resorcinol stoichiometry .

Industrial Production Methods: An improved method for the synthesis of norfloxacin involves the use of specific reaction conditions and reagents to enhance yield and purity. This method has been detailed in pharmaceutical chemistry journals .

Chemical Reactions Analysis

Types of Reactions: Norfloxacin monohydrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Often uses oxidizing agents like potassium permanganate.

    Reduction: Typically involves reducing agents such as sodium borohydride.

    Substitution: Commonly uses halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norfloxacin derivatives with altered functional groups .

Mechanism of Action

Norfloxacin monohydrate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the untwisting of DNA, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and higher bioavailability.

Uniqueness: Norfloxacin monohydrate is unique in its specific activity against urinary tract infections and its ability to form cocrystals that enhance its solubility and dissolution rates .

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical fields.

Properties

CAS No.

478082-34-7

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2

InChI Key

ITBINNOMHXTMLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O

Origin of Product

United States

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